molecular formula C10H9NO3S B3329480 Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 59958-28-0

Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B3329480
CAS No.: 59958-28-0
M. Wt: 223.25 g/mol
InChI Key: DGRIMYRECWHQSR-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C10H9NO3S . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound can be achieved through a method that involves 2-thiophene formaldehyde and diazomethane ethyl ester as raw materials . Alternatively, it can be prepared from 4H-thiazole [3,2-B] pyrrole-5-carboxylic acid as a starting material, which reacts with ethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO2S/c1-2-12-9(11)7-5-8-6(10-7)3-4-13-8/h3-5,10H,2H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

In the context of chemical reactions, the carboxy group of 3a – 3d was initially activated via conversion to imidazolides 4a – 4d . These were reacted with hydrazine hydrate in boiling ethanol. Hydrazides 5a – 5d thus obtained were acylated with chloro- and dichloroacetyl chlorides and methacryloyl chloride to produce building blocks 6c, 7a – 7d, 8b, and 8c containing a terminal functionality convenient for further modification .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Safety and Hazards

The safety information for Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Future Directions

The future directions for Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate could involve further enlargement and complication of their molecules with the goal of searching for biologically active compounds . For example, compounds 5c, 7c, and 8c were tested for antitubercular activity, and compound 7c showed a moderate antitubercular activity .

Properties

IUPAC Name

ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-14-10(13)7-3-8-9(11-7)6(4-12)5-15-8/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRIMYRECWHQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CS2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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